![molecular formula C12H10N4OS B2884606 6-Mercapto-1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one CAS No. 1416344-86-9](/img/structure/B2884606.png)
6-Mercapto-1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
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Overview
Description
“6-Mercapto-1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one” is a complex organic compound that contains several functional groups. It has a pyrazolo[3,4-d]pyrimidin-4-one core, which is a type of fused heterocyclic compound . The “6-Mercapto” indicates the presence of a sulfur-containing thiol group, and “m-tolyl” refers to a m-tolyl group, which is a methyl-substituted phenyl group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the fused pyrazolo[3,4-d]pyrimidin-4-one ring system, with a thiol group attached at the 6-position and a m-tolyl group attached at the 1-position .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the reactivity of its functional groups. For example, the thiol group could undergo oxidation or substitution reactions, and the pyrazolo[3,4-d]pyrimidin-4-one core could participate in various ring-opening or ring-closing reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For instance, the presence of the thiol group could contribute to a strong, unpleasant odor .Scientific Research Applications
Synthesis and Biological Activity
6-Mercapto-1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one and related compounds have been studied for their synthesis and biological activity. For instance, a study synthesized several 3,4,6-trisubstituted pyrazolo[3,4-d]pyrimidine ribonucleosides, testing them for antiviral and antitumor activity. Some guanosine analogues exhibited moderate antitumor activity against L1210 and P388 leukemia in vitro (Petrie et al., 1985).
Antimicrobial Activities
Novel derivatives of mercapto-pyrimidine have been prepared, revealing promising antimicrobial activities. These derivatives include thieno[2,3-d]pyrimidine, pyrazolo[2,3-d]pyrimidine, and others (Sayed et al., 2008).
Regiospecific Synthesis
A regiospecific synthesis approach for 6-aryl-3-cyano-5-alkylamino/arylamino-1-p-tolyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-ones has been developed, highlighting the versatility and applicability of this compound in chemical synthesis (Wu et al., 2010).
Analgesic and Anti-Inflammatory Applications
2-Mercapto-3-substituted-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-ones have been synthesized, showing significant analgesic and anti-inflammatory activities. This indicates potential therapeutic applications of related compounds (Alagarsamy et al., 2007).
Anticancer Agents and mTOR Inhibitors
Pyrazolo[4,3-d]pyrimidin-7(6H)-one analogs have been synthesized and evaluated as anticancer agents, showing inhibition of mTOR with nonomolar potency. These findings suggest potential for these compounds in cancer treatment (Reddy et al., 2014).
Corrosion Inhibition
Pyrazolo-pyrimidine derivatives have been investigated as corrosion inhibitors on copper, demonstrating their potential in material science and engineering (Xu et al., 2018).
Novel Spiro Pyrimidine Derivatives
New spiro pyrimidine derivatives have been synthesized, showcasing the adaptability of pyrimidine derivatives in creating diverse chemical structures (Abu‐Hashem, 2015).
Chemical Transformations
Studies have also focused on the chemical transformations of trisubstituted pyrazolo[3,4-d]pyrimidines, exploring their reactivity and the effects of different substitutions (Bulychev et al., 1980).
Safety And Hazards
properties
IUPAC Name |
1-(3-methylphenyl)-6-sulfanylidene-7H-pyrazolo[3,4-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4OS/c1-7-3-2-4-8(5-7)16-10-9(6-13-16)11(17)15-12(18)14-10/h2-6H,1H3,(H2,14,15,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKVCWCCJHBDOGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C3=C(C=N2)C(=O)NC(=S)N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Mercapto-1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one |
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